ethyl 7-(acetyloxy)-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate
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Overview
Description
Ethyl 7-(acetyloxy)-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate is a synthetic organic compound belonging to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(acetyloxy)-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by functionalization at specific positions.
Indole Core Synthesis: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Functionalization: The indole core is then functionalized at the 7th position with an acetyloxy group. This can be achieved through acetylation using acetic anhydride in the presence of a base like pyridine.
Esterification: The carboxylate group is introduced through esterification, typically using ethanol and a suitable catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(acetyloxy)-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other nucleophiles. This can be achieved using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol. Substitution reactions would yield various substituted indole derivatives.
Scientific Research Applications
Ethyl 7-(acetyloxy)-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers use it to study the biological activity of indole derivatives, including their interactions with various enzymes and receptors.
Mechanism of Action
The mechanism by which ethyl 7-(acetyloxy)-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate: Another indole derivative with similar functional groups but differing in the position of substitution.
Indole-2-carboxylate derivatives: These compounds share the indole core and carboxylate group but differ in other substituents.
Uniqueness
Ethyl 7-(acetyloxy)-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new therapeutic agents and synthetic methodologies.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.
Properties
IUPAC Name |
ethyl 6-acetyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-3-20-16(19)15-12-9-11(21-10(2)18)6-7-13(12)17-8-4-5-14(15)17/h6-7,9H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBJNAQHVRTUMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCN2C3=C1C=C(C=C3)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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